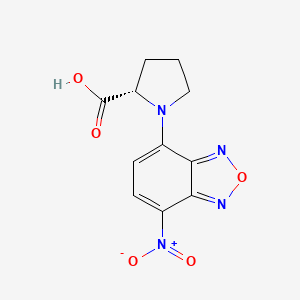

L-Prolina, 1-(7-nitro-2,1,3-benzoxadiazol-4-il)-

Descripción general

Descripción

L-Proline, 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)- is a fluorescent amino acid derivative known for its unique properties. This compound is widely used in scientific research due to its ability to act as a fluorescent probe, making it valuable in various biological and chemical studies.

Aplicaciones Científicas De Investigación

L-Proline, 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)- has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe to study molecular interactions and dynamics.

Biology: Employed in the study of protein folding and conformational changes.

Medicine: Utilized in imaging techniques to track cellular processes and diagnose diseases.

Industry: Applied in the development of biosensors and diagnostic tools.

Mecanismo De Acción

Target of Action

The primary targets of L-Proline, 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)- are Glutathione S-transferases (GSTs), a superfamily of enzymes present in human tissues . These enzymes play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide variety of endogenous and exogenous electrophilic compounds .

Mode of Action

This compound interacts with its targets, the GSTs, in a unique way. It behaves like a suicide inhibitor for GSTs, binding to the H-site and conjugating with GSH to form a complex at the C-4 of the benzoxadiazole ring . This complex is tightly stabilized in the active site of certain GSTs .

Biochemical Pathways

The affected pathway is the glutathione conjugation pathway, which is part of the phase II detoxification system. The compound’s action on this pathway results in the inhibition of GSTs, which can lead to an increase in the levels of reactive oxygen species and electrophilic compounds in the cell .

Pharmacokinetics

It is known that the compound preferentially partitions into the more ordered cholesterol and sphingolipid-enriched microdomain known as a lipid "raft" . This suggests that the compound may have good bioavailability and can effectively reach its target sites within the cell .

Result of Action

The inhibition of GSTs by this compound can lead to an increase in the levels of reactive oxygen species and electrophilic compounds in the cell . This can trigger apoptosis in several human tumor cell lines .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other lipids in the cell membrane can affect the compound’s partitioning into lipid “rafts” and thus its ability to reach its target sites . Additionally, the pH and temperature of the environment can potentially affect the compound’s stability and activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of L-Proline, 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)- typically involves the nitration of benzoxadiazole followed by its coupling with L-Proline. The reaction conditions often include the use of strong acids and bases to facilitate the nitration and coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling processes, utilizing automated systems to ensure consistency and purity. The use of high-performance liquid chromatography (HPLC) is common to purify the final product .

Análisis De Reacciones Químicas

Types of Reactions

L-Proline, 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)- undergoes various chemical reactions, including:

Oxidation: This reaction can alter the nitro group, potentially forming nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The benzoxadiazole ring can undergo substitution reactions, where different substituents replace the nitro group.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or catalytic hydrogenation.

Substituting agents: Such as halogens or other electrophiles.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted benzoxadiazoles or other functionalized derivatives .

Comparación Con Compuestos Similares

Similar Compounds

2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG): Another fluorescent compound used to study glucose uptake in cells.

NBD-Phosphatidylcholine (NBD-PC): A fluorescent lipid analog used in membrane studies.

Uniqueness

L-Proline, 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)- is unique due to its combination of an amino acid and a fluorescent moiety, making it particularly useful in studying protein-related processes. Its ability to integrate into biological systems while providing a fluorescent signal sets it apart from other similar compounds.

Actividad Biológica

L-Proline, 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)- (CAS No. 81432-12-4) is a fluorescent derivative of proline that has garnered attention for its biological activity, particularly its interaction with glutathione S-transferases (GSTs). This article explores the compound's biological activity, mechanisms of action, and potential applications in scientific research.

- Molecular Formula : C₁₁H₁₀N₄O₅

- Molecular Weight : 278.22 g/mol

Target Enzymes

L-Proline, 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)- primarily targets glutathione S-transferases (GSTs) . GSTs are a superfamily of enzymes involved in detoxification processes by catalyzing the conjugation of glutathione to various substrates.

Mode of Action

The compound acts as a suicide inhibitor for GSTs, binding to the active site and forming a stable complex with glutathione (GSH). This interaction inhibits the enzyme's activity and disrupts normal cellular detoxification pathways. The inhibition can lead to increased levels of reactive oxygen species (ROS) and electrophilic compounds within cells, potentially contributing to cellular stress and apoptosis .

Inhibition Studies

Research indicates that L-Proline, 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)- exhibits potent inhibitory effects on various GST isoforms. For instance:

| GST Isoform | IC50 Value (µM) |

|---|---|

| GSTM2-2 | <0.5 |

| GSTP1-1 | 0.8 |

| GSTA1-1 | 2.5 |

These values suggest that the compound is particularly effective against GSTM2-2 and GSTP1-1, which are implicated in cancer cell resistance to chemotherapy .

Case Studies

In a study examining the effects of L-Proline, 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)- on cancer cell lines, it was found that treatment with submicromolar concentrations resulted in significant apoptosis through the dissociation of the JNK-GSTP1 complex. This finding highlights the compound's potential as a therapeutic agent in overcoming chemoresistance in cancer treatments .

Applications in Research

L-Proline, 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)- serves multiple roles in scientific research:

Fluorescent Probes : Its fluorescent properties make it suitable for imaging studies involving protein interactions and cellular dynamics.

Biological Imaging : The compound can be utilized in tracking cellular processes due to its ability to accumulate in specific cellular compartments.

Drug Development : Given its role as a GST inhibitor, it may serve as a lead compound for developing new anticancer therapies targeting GSTs involved in drug resistance .

Propiedades

IUPAC Name |

(2S)-1-(4-nitro-2,1,3-benzoxadiazol-7-yl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O5/c16-11(17)8-2-1-5-14(8)6-3-4-7(15(18)19)10-9(6)12-20-13-10/h3-4,8H,1-2,5H2,(H,16,17)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKWDSQYPOCTRRA-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC=C(C3=NON=C23)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C2=CC=C(C3=NON=C23)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80554253 | |

| Record name | 1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81432-12-4 | |

| Record name | 1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.